molecular formula C18H12N2O4S2 B12629229 2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B12629229
M. Wt: 384.4 g/mol
InChI Key: SLBVVYNTABLEHO-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a complex organic compound that features a thiophene ring, a carboxylic acid group, and a phenylsulfonyl-substituted pyrrolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxylic acid group through oxidation reactions. The phenylsulfonyl-pyrrolopyridine moiety can be synthesized separately and then coupled with the thiophene derivative under specific conditions, such as using coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrrolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group may produce thiophene-2-methanol or thiophene-2-aldehyde.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl-pyrrolopyridine moiety may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with a thiophene ring and a carboxylic acid group.

    Phenylsulfonyl-pyrrolopyridine derivatives: Compounds with similar structural motifs but different substituents.

Uniqueness

2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12N2O4S2

Molecular Weight

384.4 g/mol

IUPAC Name

5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C18H12N2O4S2/c21-18(22)16-7-6-15(25-16)13-8-10-19-17-14(13)9-11-20(17)26(23,24)12-4-2-1-3-5-12/h1-11H,(H,21,22)

InChI Key

SLBVVYNTABLEHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)C(=O)O

Origin of Product

United States

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